7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research in the synthesis and derivative formation of benzodiazepines, including compounds structurally related to 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, highlights the chemical flexibility and utility of these molecules in creating pharmacologically relevant derivatives. Studies have shown methods for the nitration of benzodiazepinones, leading to nitro derivatives that can be further modified into amino derivatives through catalytic hydrogenation, showcasing the adaptability of these compounds in synthetic chemistry (Puodzhyunaite & Talaikite, 1974). Additionally, the nitration process of these compounds can lead to various positional isomers, indicating the sensitivity of these reactions to substituent positioning and conditions (Solomko et al., 1978).
Medicinal Chemistry and Heterocyclic Derivatives
The field of medicinal chemistry has explored 1,4-benzodiazepines extensively due to their significant tranquilizing properties, with various synthetic routes developed to construct these molecules and their derivatives. These compounds are characterized by their 1,4-benzodiazepine skeleton, which is crucial for their pharmacological activity, indicating their importance in the development of tranquilizers and other therapeutic agents (Sternbach, 1971). The process for synthesizing these compounds often involves novel chemical reactions, including reactions with N-nitrosoamidines to create trisubstituted benzodiazepines, demonstrating the synthetic diversity achievable with these frameworks (Pozo et al., 2004).
Solid-Phase Synthesis Techniques
Innovations in solid-phase synthesis techniques have allowed for the efficient creation of polysubstituted benzodiazepin-2-ones, demonstrating the utility of these approaches in generating complex molecules with high purity and yield. These techniques offer a versatile platform for the rapid synthesis of benzodiazepine derivatives, which could be useful in various scientific and pharmacological investigations (Schwarz et al., 1998).
properties
IUPAC Name |
7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-11-12-20-19(13-15)23(17-7-4-3-5-8-17)26(14-22(28)25-20)24(29)18-9-6-10-21(16(18)2)27(30)31/h3-13,23H,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCFLKYIAIGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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